molecular formula C21H23N3O5S B11243019 ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

Cat. No.: B11243019
M. Wt: 429.5 g/mol
InChI Key: RJOGEOIJTWAPBV-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the benzothiadiazine ring, the introduction of the propyl group, and the esterification of the benzoic acid derivative. Common synthetic routes may include:

    Formation of Benzothiadiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring system may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 4-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can be compared with other benzothiadiazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the propyl group and the ester linkage, which may confer distinct chemical and biological properties compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 4-[(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C21H23N3O5S/c1-4-12-24-14(3)23-30(27,28)19-13-16(8-11-18(19)24)20(25)22-17-9-6-15(7-10-17)21(26)29-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,22,25)

InChI Key

RJOGEOIJTWAPBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCC)C

Origin of Product

United States

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